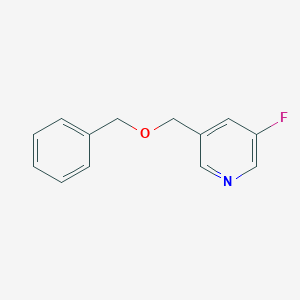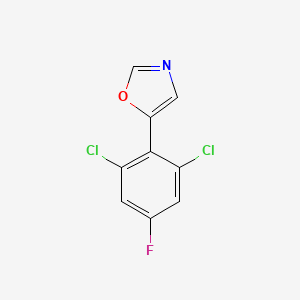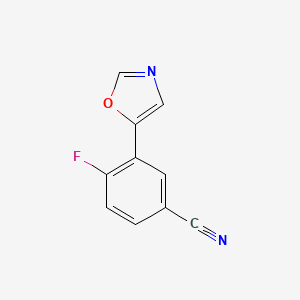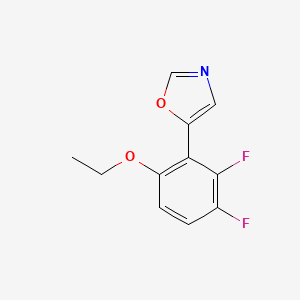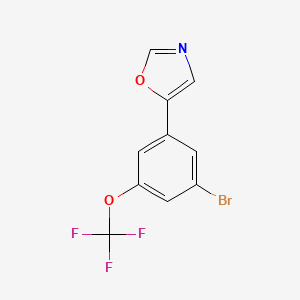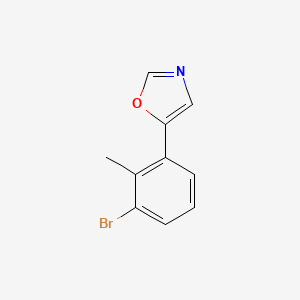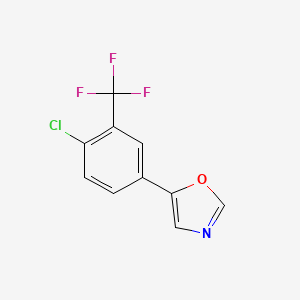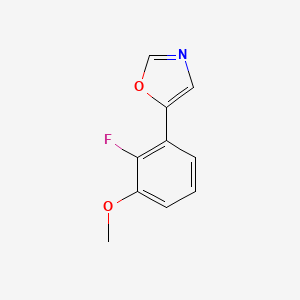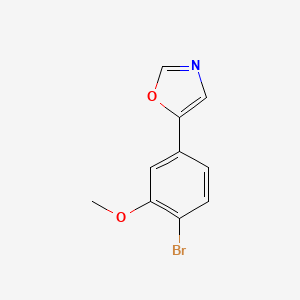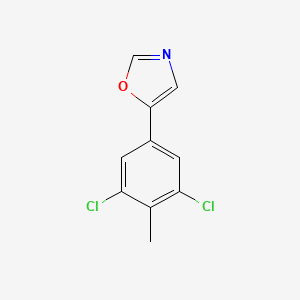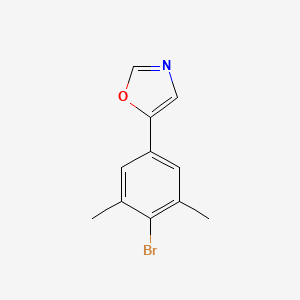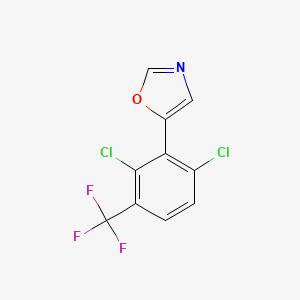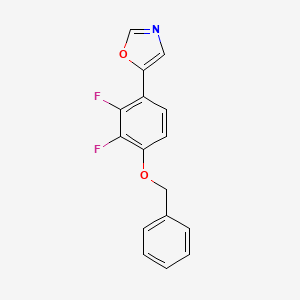
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The IUPAC name of this compound is 5-(4-(benzyloxy)-3-fluorophenyl)oxazole . It has a molecular weight of 269.28 .
Synthesis Analysis
The synthesis of oxazoles often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, the reaction of α-haloketones and formamide, and the Van Leusen reaction with aldehydes and TosMIC . A quaternary ammonium hydroxide ion exchange resin can catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl ring through a benzyloxy group . The InChI code of this compound is 1S/C16H12FNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Chemical Reactions Analysis
Oxazoles undergo various chemical reactions. For instance, they can undergo direct arylation at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Oxazoles can also undergo formylation with dimethylformamide to give 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requires electron-donating groups .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 269.28 . Oxazoles, in general, are weak bases; their conjugate acids have a pKa of 0.8, compared to 7 for imidazole .Wissenschaftliche Forschungsanwendungen
5-BDF-Oxazole has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent marker for imaging and tracking of various biomolecules, such as proteins and DNA. It has also been used as a reagent for the synthesis of other compounds, such as peptides and peptidomimetics. Furthermore, 5-BDF-Oxazole has been used in the development of fluorescent sensors for the detection of various analytes.
Wirkmechanismus
Target of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, the targets can vary depending on the specific biological activity of the compound.
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The substitution of various groups on the oxazole ring imparts different activity . For instance, compounds having a C-3 Me substituent on the central isoxazoline ring were potent analgesics, as well as selective towards COX-2 .
Biochemical Pathways
Oxazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, they can inhibit the enzymatic activity of COX-2, thereby affecting the prostaglandin synthesis pathway .
Pharmacokinetics
Oxazole derivatives are generally known for their good bioavailability . The presence of the oxazole ring can enhance the metabolic stability of the compound .
Result of Action
Oxazole derivatives are known to exhibit various biological activities, such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . Therefore, the molecular and cellular effects can vary depending on the specific biological activity of the compound.
Action Environment
The stability and efficacy of oxazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-BDF-Oxazole in lab experiments has several advantages. It is relatively easy to synthesize, it is relatively inexpensive, and it is highly soluble in organic solvents. Additionally, it is not toxic and does not have any known side effects. However, it is not very stable and can easily decompose in the presence of light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-BDF-Oxazole. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further studies could be done to explore its potential as a fluorescent marker for imaging and tracking of various biomolecules. Finally, further studies could be done to explore the potential of 5-BDF-Oxazole as a reagent for the synthesis of other compounds.
Synthesemethoden
5-BDF-Oxazole can be synthesized through a series of reactions. The first step is the condensation reaction between 4-fluorobenzaldehyde and 2-amino-3-fluorobenzaldehyde, which produces the intermediate compound 4-(2,3-difluorophenyl)-2-hydroxy-3-oxazole. This intermediate is then reacted with benzyl bromide in the presence of a base to form 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,3-difluoro-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-15-12(14-8-19-10-21-14)6-7-13(16(15)18)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGCSIGIWMLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C3=CN=CO3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

